Lettowianthine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

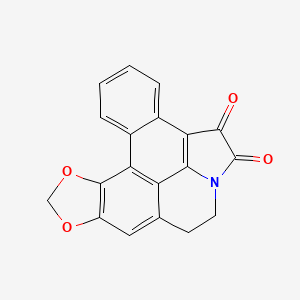

Lettowianthine, also known as annobraine, belongs to the class of organic compounds known as aporphines. These are quinoline alkaloids containing the dibenzo[de, g]quinoline ring system or a dehydrogenated derivative thereof. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in alcoholic beverages and fruits. This makes this compound a potential biomarker for the consumption of these food products.

Aplicaciones Científicas De Investigación

Chemical Synthesis

The synthesis of lettowianthine has been achieved through several methods, with notable advancements in total synthesis techniques. The most effective methods involve radical cyclization using tributyltin hydride and 1,1'-azobis(cyclohexanecarbonitrile), yielding this compound in good purity . The synthesis pathways are crucial for producing sufficient quantities for research and potential therapeutic use.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for pharmaceutical development. Key findings include:

- Antimicrobial Activity : this compound has been shown to possess significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases .

- Anticancer Properties : Preliminary studies have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. For instance, it has shown activity against HepG2 liver cancer cells with an IC50 value of 2.57 µM .

Applications in Medicine

The medicinal applications of this compound are diverse:

- Pharmaceutical Development : Due to its biological activities, this compound is being explored as a lead compound for developing new drugs targeting infections and cancer.

- Natural Product Research : As part of the broader category of isoquinoline alkaloids, this compound contributes to the discovery of new natural products with therapeutic potential .

Agricultural Applications

In addition to its medicinal uses, this compound shows promise in agriculture:

- Pesticidal Properties : Studies have indicated that alkaloids like this compound can act as natural pesticides, providing an eco-friendly alternative to synthetic chemicals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones compared to standard antibiotics, highlighting its potential as a natural antimicrobial agent.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro tests on HepG2 cells revealed that this compound induced apoptosis through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors. This suggests its mechanism of action may involve modulating apoptotic pathways in cancer cells.

Propiedades

Fórmula molecular |

C19H11NO4 |

|---|---|

Peso molecular |

317.3 g/mol |

Nombre IUPAC |

3,5-dioxa-11-azahexacyclo[9.9.2.02,6.08,21.014,22.015,20]docosa-1(21),2(6),7,14(22),15,17,19-heptaene-12,13-dione |

InChI |

InChI=1S/C19H11NO4/c21-17-15-11-4-2-1-3-10(11)14-13-9(7-12-18(14)24-8-23-12)5-6-20(16(13)15)19(17)22/h1-4,7H,5-6,8H2 |

Clave InChI |

FMLHJJVSHOCVAU-UHFFFAOYSA-N |

SMILES canónico |

C1CN2C3=C(C4=CC=CC=C4C5=C3C1=CC6=C5OCO6)C(=O)C2=O |

melting_point |

314-317°C |

Descripción física |

Solid |

Sinónimos |

lettowianthine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.